molecular formula C14H12N4OS2 B11659412 N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-05-0

N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11659412
CAS No.: 303106-05-0
M. Wt: 316.4 g/mol
InChI Key: IGRFRRYFBHMSKW-OVCLIPMQSA-N
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Description

Structural Elucidation of N′-[(E)-(5-Methyl-2-thienyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, N′-[(E)-(5-Methyl-2-thienyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide , reflects its hybrid structure combining pyrazole, thiophene, and hydrazide functionalities. Its molecular formula, C₁₄H₁₂N₄OS₂ , corresponds to a molecular weight of 316.397 g/mol. The E -configuration of the hydrazone moiety is critical for its biological activity, as stereoelectronic effects influence receptor binding.

Table 1: Molecular descriptors

Property Value
Molecular formula C₁₄H₁₂N₄OS₂
Average mass 316.397 g/mol
Monoisotopic mass 316.045253 Da
Hydrogen bond donors 2 (NH groups)
Hydrogen bond acceptors 4 (N, O, S atoms)

X-ray Crystallographic Characterization

While direct X-ray data for this compound is unavailable, analogous pyrazole-thiophene hybrids exhibit triclinic crystal systems with planar aromatic cores and intermolecular hydrogen bonding stabilizing the lattice. For example, a related acrylamide derivative (C₁₄H₁₀N₄OS) crystallizes in the P-1 space group with unit cell parameters a = 7.512 Å, b = 9.873 Å, c = 12.215 Å, and angles α = 89.74°, β = 81.25°, γ = 85.62°. The pyrazole and thiophene rings in such structures are nearly coplanar, with dihedral angles <5°, facilitating π-π stacking interactions.

Spectroscopic Profiling

¹H/¹³C NMR Analysis
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Pyrazole proton (C3-H): δ 8.16 ppm (s, 1H).
    • Hydrazide NH₂: δ 9.11 ppm (s, 2H, exchangeable).
    • Thiophene protons:
      • 5-Methylthiophene: δ 6.82 ppm (d, J = 3.6 Hz, 1H), δ 7.12 ppm (d, J = 3.6 Hz, 1H).
      • 2-Thienyl: δ 7.45–7.52 ppm (m, 3H).
    • Methyl group: δ 2.41 ppm (s, 3H).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • Carbonyl (C=O): δ 163.0 ppm .
    • Pyrazole C5: δ 145.2 ppm .
    • Thiophene carbons: δ 126.8–139.4 ppm .
FT-IR Spectroscopy

Key absorptions include:

  • N-H stretch : 3270 cm⁻¹ (hydrazide NH₂).
  • C=O stretch : 1665 cm⁻¹ (amide I band).
  • C=N stretch : 1602 cm⁻¹ (pyrazole ring).
  • C-S stretch : 682 cm⁻¹ (thiophene).
UV-Vis Spectroscopy

In methanol, the compound shows λₘₐₐ at 278 nm (π→π* transition, aromatic systems) and 322 nm (n→π* transition, C=N and C=O groups).

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺) confirms the molecular ion at m/z 317.0525 (calc. 317.0526). Major fragments include:

  • m/z 272 : Loss of CONH₂ (45 Da).
  • m/z 198 : Cleavage of the hydrazone bond (C₇H₆N₂S⁺).
  • m/z 111 : Thiophene-methyl fragment (C₅H₇S⁺).

Tautomeric Behavior and Conformational Analysis

The pyrazole ring exhibits prototropic tautomerism , with the 1H-tautomer favored due to intramolecular hydrogen bonding between N1-H and the hydrazide carbonyl. The hydrazone moiety adopts an E-configuration , as evidenced by NOESY correlations between the thiophene protons and the pyrazole C3-H. Density functional theory (DFT) calculations predict a planar conformation (energy difference <1 kcal/mol vs. twisted forms), stabilized by conjugation between the pyrazole and thiophene rings.

Properties

CAS No.

303106-05-0

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H12N4OS2/c1-9-4-5-10(21-9)8-15-18-14(19)12-7-11(16-17-12)13-3-2-6-20-13/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+

InChI Key

IGRFRRYFBHMSKW-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group enables condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pH-dependent and typically occurs in ethanol or methanol under reflux conditions.

ReagentConditionsProductYieldSource
BenzaldehydeEtOH, reflux, 6–8 hrsN'-((5-Methylthiophen-2-yl)methylene)-N''-(benzylidene)carbohydrazide85–90%
2,4,5-TrimethoxybenzaldehydePiperidine catalystHydrazone with enhanced aromatic substitution78%

Mechanism :

  • Nucleophilic attack by the hydrazide’s NH<sub>2</sub> on the carbonyl carbon of aldehydes.

  • Elimination of H<sub>2</sub>O to form an imine (C=N) bond .

Oxidation Reactions

The thiophene and pyrazole rings are susceptible to oxidation, particularly under acidic conditions.

ReagentConditionsProductObservationsSource
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 60°CSulfone derivatives of thiophene ringsComplete ring sulfonation
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50°CHydroxylated pyrazole intermediatesSelective oxidation at C-3/C-5

Key Finding :

  • Oxidation of the 5-methylthiophene moiety generates sulfone groups, altering electronic properties for biological applications.

Cyclization Reactions

The compound undergoes cyclization with bifunctional reagents to form fused heterocycles.

ReagentConditionsProductApplicationSource
CS<sub>2</sub>KOH, DMF, 100°CThiazole-pyrazole hybridAnticancer activity screening
Diethyl acetylenedicarboxylateToluene, refluxPyrazolone derivativesFluorescence probes

Mechanistic Insight :

  • Cyclization with CS<sub>2</sub> involves nucleophilic attack by sulfur, followed by intramolecular dehydration .

Reduction Reactions

The hydrazone linkage (C=N) is reducible to a hydrazine group.

ReagentConditionsProductSelectivitySource
NaBH<sub>4</sub>MeOH, RT, 2 hrsN'-((5-Methylthiophen-2-yl)methyl)carbohydrazide>95%
H<sub>2</sub> (Pd/C)EtOAc, 50 psi, 4 hrsSaturated hydrazine derivativePartial

Application :

  • Reduced derivatives show improved solubility for pharmacological assays .

Nucleophilic Substitution

The thiophene ring undergoes electrophilic substitution, while the pyrazole NH participates in alkylation.

ReagentConditionsProductNotesSource
SOCl<sub>2</sub>Reflux, 3 hrsChlorinated thiophene derivativesEnhanced reactivity
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-MethylpyrazoleRegioselective at NH

Acid/Base Hydrolysis

The carbohydrazide group hydrolyzes under extreme pH conditions.

ConditionsProductOutcomeSource
6M HCl, reflux, 8 hrs3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acidComplete cleavage of hydrazide
2M NaOH, 70°C, 4 hrsHydrazine + 5-methylthiophene carboxaldehydeReversible at neutral pH

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes.

ReagentConditionsProductQuantum YieldSource
Maleic anhydrideUV (365 nm), 12 hrsBicyclic pyrazole-oxetane adduct0.45

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole showed promising activity against various bacterial strains. The introduction of the thiophene ring in N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide may enhance its efficacy as an antimicrobial agent due to increased lipophilicity and membrane permeability .

2. Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. The anti-inflammatory activity was evaluated in silico, indicating that structural modifications could lead to compounds with enhanced therapeutic profiles against inflammatory diseases .

3. Anticancer Properties

Pyrazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Synthesis and Functionalization

This compound can be synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones. This synthetic route allows for the introduction of various substituents, enabling the tuning of biological activity and solubility profiles.

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition observed
Anti-inflammatoryIn silico (5-LOX)Potential inhibitor
AnticancerHeLa cellsCytotoxic effects

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
1Hydrazine + Aldehyde75
2Condensation with Thiophene derivative85

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study conducted by Mabkhot et al., several pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced antimicrobial activity compared to their non-thiophene counterparts, suggesting that this compound could be developed as a potent antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism Investigation

A molecular docking study was performed to evaluate the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated a strong interaction, supporting further experimental validation of its anti-inflammatory properties .

Mechanism of Action

The mechanism of action of N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide with structurally related pyrazole carbohydrazides and heterocyclic derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 5-Methylthiophen-2-yl, thiophen-2-yl 300.34 Structural focus on conjugated thiophene systems; potential π-π stacking interactions.
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 5-Bromo-2-fluorophenyl, thiophen-2-yl 393.23 Enhanced lipophilicity due to bromo/fluoro substituents; potential halogen bonding.
N′-[(E)-(2,6-Dichlorophenyl)methylene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 2,6-Dichlorophenyl, thiophen-2-yl 367.25 High halogen content improves membrane permeability; used in crystallography studies.
(E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide Indole-3-yl ~280 (estimated) Nonpeptidic inhibitor of ER aminopeptidases; scaffold for drug design.
SKI-I (N'-[(2-hydroxy-1-naphthyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide) 2-Hydroxy-1-naphthyl, 2-naphthyl 424.45 Competitive SphK1 inhibitor (IC₅₀ = 0.058 μM); moderate oral bioavailability.
N′-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl ethylidene, 5-methylthiophen-2-yl 344.82 Chlorine substitution enhances metabolic stability; studied in antimicrobial assays.
N'-(3-Bromo-4-fluorobenzylidene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide 3-Bromo-4-fluorophenyl, thiophen-2-ylmethyl triazole 470.32 Antibacterial activity against Gram-positive bacteria; high halogen content.

Structural and Functional Insights

Role of Thiophene/Methylthiophene Moieties: The thiophene rings in the target compound facilitate π-π stacking and charge-transfer interactions, which are critical for binding to biological targets (e.g., enzymes or DNA) .

Impact of Halogen Substituents :
Bromo- and chloro-substituted derivatives (e.g., ) exhibit higher molecular weights and logP values, favoring interactions with hydrophobic pockets in enzymes. For instance, SKI-I (IC₅₀ = 0.058 μM) leverages naphthyl and hydroxy groups for potent SphK1 inhibition .

Hydrazide Linkage: The carbohydrazide group (–CONHNH₂) in these compounds is pivotal for hydrogen bonding with residues like Ser342 in ER aminopeptidases or catalytic sites in microbial enzymes .

Antimicrobial and Anticancer Activity :
Halogenated derivatives (e.g., ) show enhanced antibacterial activity against Gram-positive strains, likely due to improved membrane disruption. The compound 26 from , a chlorophenyl-substituted pyrazole carbohydrazide, demonstrated apoptosis induction in A549 lung cancer cells .

Research Findings and Trends

  • Bioavailability Challenges : High lipophilicity (e.g., SKI-I, xlogP > 5) often limits aqueous solubility, necessitating formulation optimizations .
  • Crystallography and Hydrogen Bonding : Studies using tools like Mercury CSD () highlight the role of hydrogen-bonding patterns in stabilizing crystal structures of pyrazole derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., –Br, –Cl) enhance enzymatic inhibition but may increase toxicity.
    • Conjugated systems (e.g., indole, naphthyl) improve binding affinity to hydrophobic enzyme pockets .

Biological Activity

N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the molecular formula C14H12N4OS2 and features a complex structure that includes thiophene and pyrazole moieties. The synthesis typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction conditions and purification processes are critical for obtaining high yields and purity of the product .

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit considerable antimicrobial properties. In particular, studies show that this compound demonstrates activity against various bacterial strains, including E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may be beneficial in treating conditions characterized by chronic inflammation .

3. Anticancer Properties

Emerging data suggest that this compound may exhibit anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The exact pathways through which these effects occur are still under investigation but may involve modulation of apoptotic signaling pathways .

Research Findings

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion assayEffective against E. coli and S. aureus
Anti-inflammatoryELISA for cytokinesInhibited TNF-α and IL-6 production
AnticancerMTT assay on cancer cell linesReduced cell viability in multiple cancer types

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative or complementary therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Action
A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What synthetic routes are commonly employed to prepare N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Hydrazide Formation : React 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide with hydrazine hydrate to form the hydrazide intermediate .

Condensation : Treat the intermediate with aromatic/heterocyclic aldehydes (e.g., 5-methylthiophene-2-carboxaldehyde) in acetic acid under reflux to form the final Schiff base product .

  • Key Conditions :
  • Solvent: Acetic acid or ethanol.
  • Reaction Time: 6–12 hours under reflux.
  • Purification: Recrystallization using ethanol or column chromatography .
  • Table 1 : Representative Synthetic Conditions from Literature
Starting MaterialReagent/ConditionYield (%)Reference
5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazideHydrazine hydrate, ethanol75–85
Intermediate hydrazide5-Methylthiophene-2-carboxaldehyde, acetic acid60–70

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign protons and carbons in the pyrazole and thiophene rings. For example, the NH2 group appears as a singlet at δ=2.01 ppm in 1H NMR .
  • IR Spectroscopy : Confirm the presence of C=N (1600–1650 cm⁻¹) and NH (3100–3300 cm⁻¹) stretches .
  • Elemental Analysis (CHNS) : Validate empirical formulas with ≤0.4% deviation from calculated values .

Advanced Research Questions

Q. How can computational chemistry optimize the structural analysis of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies (e.g., B3LYP/6-311G** basis set) to validate experimental IR/NMR data .
  • NMR Chemical Shift Prediction : Use software like Gaussian or ORCA to simulate 1H/13C shifts and resolve ambiguities in peak assignments .
  • Example : DFT-calculated NMR shifts for thiophene protons align within 0.3 ppm of experimental values .

Q. What strategies address discrepancies in reaction yields reported across studies?

  • Methodological Answer :
  • Parameter Screening : Vary solvents (DMF vs. ethanol), bases (K2CO3 vs. Et3N), and temperatures to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., unreacted aldehydes) and adjust stoichiometry or reaction time .
  • Case Study : Substituting acetic acid with HCl in the condensation step increased yields from 60% to 78% in analogous triazole derivatives .

Q. How can researchers design assays to evaluate biological activity (e.g., antimicrobial or anticancer)?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., thiophene vs. pyrazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., triazole-thiophene hybrids) .

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